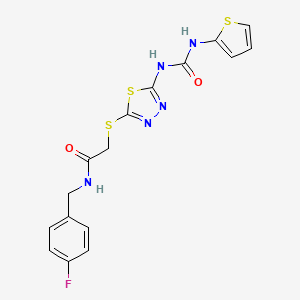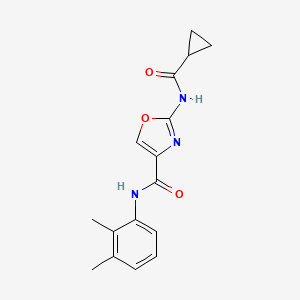![molecular formula C18H19N3O4S B2399125 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile CAS No. 1903544-62-6](/img/structure/B2399125.png)
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a fascinating compound with a unique molecular structure. This compound belongs to the class of organic compounds known as sulfonyl benzonitriles, which are characterized by the presence of a sulfonyl group (SO₂) attached to a benzonitrile moiety. The presence of the 8-azabicyclo[3.2.1]octane ring system adds to its structural complexity, making it an intriguing subject for chemical research and applications.
Aplicaciones Científicas De Investigación
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile finds applications across multiple scientific domains:
- Chemistry::
Used as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
- Biology::
Studied for its potential as a bioactive compound, exhibiting activities such as enzyme inhibition or receptor modulation.
- Medicine::
Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
- Industry::
Employed in the development of advanced materials, such as polymers and coatings, due to its unique structural attributes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:: The synthesis of 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile can be achieved through a multi-step process involving the following key steps:
- Preparation of 8-Azabicyclo[3.2.1]octane::
Starting with the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which involves the cyclization of suitable precursors under controlled conditions.
- Formation of the 2,5-Dioxopyrrolidine Moiety::
- Attachment of the Sulfonyl Group::
The sulfonyl group is incorporated via a sulfonation reaction using sulfonyl chlorides under basic conditions.
- Final Coupling with Benzonitrile::
The final step involves the coupling of the intermediate with benzonitrile, typically using a palladium-catalyzed cross-coupling reaction to yield the target compound.
Industrial Production Methods:: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This typically involves the use of automated flow reactors to ensure precise control of reaction conditions, such as temperature, pressure, and reaction time. The use of high-throughput screening techniques also aids in identifying the most efficient catalysts and reagents for each step.
Análisis De Reacciones Químicas
Types of Reactions:: 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
- Oxidation::
Oxidative transformations can be performed using strong oxidizing agents, leading to the formation of sulfone derivatives.
- Reduction::
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to sulfinyl or sulfide derivatives.
- Substitution::
- Oxidation::
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Acidic or basic media, controlled temperatures.
- Reduction::
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low temperatures.
- Substitution::
Reagents: Halogenating agents, nucleophiles.
Conditions: Organic solvents, room temperature to mild heating.
- Oxidation::
Sulfone derivatives.
- Reduction::
Sulfinyl or sulfide derivatives.
- Substitution::
Various substituted benzonitrile derivatives.
Mecanismo De Acción
Mechanism by Which the Compound Exerts Its Effects:: The mechanism of action of 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is complex and involves multiple molecular targets and pathways. The compound can interact with biological macromolecules, such as proteins and nucleic acids, through various binding interactions.
Molecular Targets and Pathways::- Proteins::
Enzyme inhibition, affecting metabolic pathways and cellular processes.
- Receptors::
Modulation of receptor activity, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds:: In comparison to other sulfonyl benzonitriles and related compounds, 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile stands out due to its unique structural features and diverse reactivity. The presence of the 8-azabicyclo[3.2.1]octane ring system imparts specific stereochemical properties, enhancing its potential for selective biological activity.
List of Similar Compounds::2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide.
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzylamine.
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoic acid.
That’s a comprehensive dive into this compound! It’s wild how detailed chemistry can get. Anything catch your eye?
Propiedades
IUPAC Name |
2-[[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-11-12-3-1-2-4-16(12)26(24,25)21-13-5-6-14(21)10-15(9-13)20-17(22)7-8-18(20)23/h1-4,13-15H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHJBIKEFODCES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
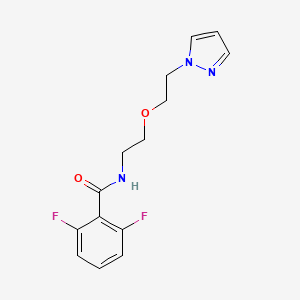
![8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2399044.png)
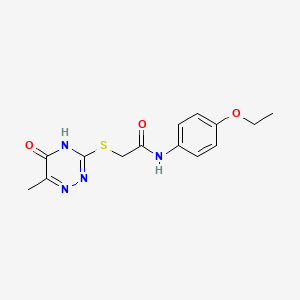
![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)
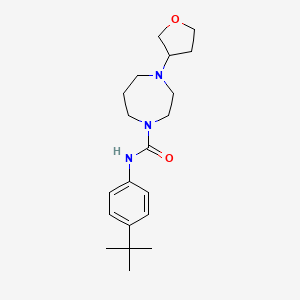
![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/new.no-structure.jpg)
![9-(2-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2399052.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2399056.png)
![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)
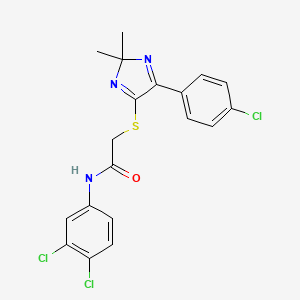
![2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2399062.png)
